molecular formula C16H19BN2O3 B1613437 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine CAS No. 330792-85-3

2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine

Cat. No.: B1613437
CAS No.: 330792-85-3
M. Wt: 298.1 g/mol
InChI Key: YNKBDEYACJKPHT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS . The crystallographic and processed data of similar compounds match the DFT optimized structure calculation results .


Chemical Reactions Analysis

The chemical reactions involving similar compounds include borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate, hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts, and coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds include a boiling point of 43 °C/50 mmHg, a refractive index of 1.396, and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Biological Applications

Synthesis and Antibacterial Activity : Research has focused on the synthesis of pyrimidine derivatives and their antibacterial activities. For instance, a new route to synthesize 2,4-diamino-5-benzylpyrimidines, which are structurally related to the compound , demonstrated their potential as antibacterial agents through molecular modeling and activity analysis (A. Stuart et al., 1983).

Antitumor Activity : Fluorocyclopentenyl-cytosine, a cyclopentenyl-pyrimidine derivative, was designed and synthesized, showing potent antitumor activity across a broad range of tumor cell lines. This highlights the potential of pyrimidine derivatives in cancer research and treatment (W. J. Choi et al., 2012).

Antimalarial Activity : Studies on pyrimidine analogues for preclinical development in malaria treatment and prevention identified JPC-3210 as a lead compound due to its superior in vitro antimalarial activity and pharmacokinetic properties (M. Chavchich et al., 2016).

Antioxidant and Pharmacological Properties : The synthesis and spectral characterization of new bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes demonstrated their antioxidant, anticancer, antibacterial, and anti‐inflammatory activities. This underscores the versatility of pyrimidine derivatives in pharmaceutical applications (V. Rani et al., 2012).

Safety and Hazards

The safety and hazards associated with similar compounds include being highly flammable and producing flammable gases when in contact with water .

Future Directions

The future directions for “2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrimidine” are not explicitly mentioned in the available resources .

Properties

IUPAC Name

2-phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O3/c1-15(2)16(3,4)22-17(21-15)12-10-18-14(19-11-12)20-13-8-6-5-7-9-13/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNKBDEYACJKPHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625084
Record name 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330792-85-3
Record name 2-Phenoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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